N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative characterized by a 3-(trifluoromethyl) substituent on the benzoyl moiety and a complex N-substituent: 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl. The 4-methoxyphenyl group in the N-substituent may facilitate aromatic interactions in biological systems.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-18(25,11-13-6-8-16(26-2)9-7-13)12-23-17(24)14-4-3-5-15(10-14)19(20,21)22/h3-10,25H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUBIEXPYXKRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 3-(trifluoromethyl)benzoic acid with an appropriate amine derivative under controlled conditions . The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are effective.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups contribute to its overall reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
Trifluoromethyl Position
- Target Compound : The 3-(trifluoromethyl) group on the benzamide core distinguishes it from pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), where the trifluoromethyl is at the 2-position. Positional differences significantly alter electronic and steric profiles, influencing bioactivity and target selectivity .
- Compounds: Derivatives like 4-(3-(trifluoromethyl)phenoxy)benzoic acid (25f) highlight how trifluoromethyl placement affects solubility and reactivity. The target’s 3-position may enhance resonance stabilization compared to para-substituted analogs .
N-Substituent Complexity
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a simpler N-substituent (2-hydroxy-1,1-dimethylethyl) without aromatic groups.
- Piperazine-Linked Benzamides () : Compounds with piperazine substituents (e.g., 24) demonstrate how bulky N-groups influence pharmacokinetics. The target’s branched hydroxy-methylpropyl chain may balance steric hindrance and solubility .
Spectroscopic Confirmation
- IR Spectroscopy : The amide C=O stretch (~1660 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) would confirm the trifluoromethyl group, as seen in and .
- NMR Analysis : Distinct signals for the 4-methoxyphenyl (δ ~3.8 ppm for OCH₃) and hydroxypropyl groups (δ ~1.2–1.5 ppm for CH₃) would differentiate the target from analogs like flutolanil .
Physicochemical Properties
Comparative Data Table
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide, a compound with the CAS number 1396745-99-5, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility.
| Property | Value |
|---|---|
| CAS Number | 1396745-99-5 |
| Molecular Formula | C₁₉H₂₀F₃NO₃ |
| Molecular Weight | 367.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances interactions with protein targets through hydrogen and halogen bonding. This property has been linked to increased potency against various biological targets.
Key Findings:
- Inhibition of Enzymes : Studies have indicated that compounds containing trifluoromethyl groups exhibit moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15) .
- Antioxidant Activity : The compound has also shown potential antioxidant properties, which may contribute to its therapeutic effects .
Case Studies
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). For instance, certain derivatives showed IC50 values indicating significant cytotoxicity .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various enzymes. The strong electron-withdrawing effect of the trifluoromethyl group was found to facilitate better binding interactions, enhancing the biological activity of the compound .
Table 2: Biological Activity Summary
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis of benzamide derivatives like this compound requires careful optimization of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate amide bond formation but risk side reactions. Lower temperatures (25–40°C) are preferred for stereochemical control .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance nucleophilicity during coupling steps, while protic solvents (e.g., methanol) may stabilize intermediates .
- Reaction time : Extended reaction times (>24 hours) improve conversion rates but may degrade sensitive functional groups (e.g., trifluoromethyl). Monitoring via TLC or HPLC is advised . Methodological approach: Use a fractional factorial design to test combinations of these parameters and quantify their impact on yield and purity.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR (as in ) to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the hydroxypropyl chain resolve as distinct signals in CDCl₃ .
- X-ray crystallography : To determine absolute configuration, particularly for chiral centers in the hydroxy-2-methylpropyl group. Software like Mercury () can analyze packing patterns and intermolecular interactions .
- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns (e.g., loss of the trifluoromethyl group as a common cleavage pathway) .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
Initial screening should focus on:
- Receptor binding assays : Use radioligand displacement studies (e.g., for GPCRs or kinases) to evaluate affinity. The trifluoromethyl group may enhance hydrophobic interactions with target pockets .
- Enzyme inhibition assays : Test IC₅₀ values against enzymes like cytochrome P450 isoforms, given the compound’s potential metabolic stability due to the methoxyphenyl group .
- Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) in multiple cell lines to identify off-target effects .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism of key synthetic steps (e.g., amide coupling)?
Advanced mechanistic studies involve:
- Kinetic isotope effects (KIE) : Replace reactive hydrogens (e.g., in hydroxylamine intermediates) with deuterium to probe rate-determining steps .
- DFT calculations : Model transition states for amide bond formation, focusing on the role of the trifluoromethyl group in stabilizing intermediates via electron-withdrawing effects .
- In situ IR monitoring : Track carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for benzoyl chloride intermediates) to identify acyl transfer pathways .
Q. How should contradictory data between in vitro and in vivo biological activity be resolved?
Discrepancies may arise from metabolic degradation or poor bioavailability. Methodological solutions include:
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylation of the methoxyphenyl group) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models. The hydroxypropyl chain may improve solubility but reduce membrane permeability .
- Pro-drug synthesis : Modify the hydroxy group with ester protecting groups to enhance stability and retest activity .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
Combine:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing targets where the trifluoromethyl group fits into hydrophobic pockets .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability. The methoxyphenyl group’s conformational flexibility may influence residence time .
- QSAR modeling : Train models on analogs (e.g., from ’s comparison table) to predict activity cliffs and guide structural optimization .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Systematic SAR strategies include:
- Substituent scanning : Replace the 4-methoxyphenyl group with electron-donating (e.g., -NH₂) or withdrawing (e.g., -NO₂) groups to modulate electronic effects on binding .
- Stereochemical variation : Synthesize enantiomers of the hydroxy-2-methylpropyl side chain to isolate contributions of chirality to activity .
- Bioisosteric replacement : Swap the trifluoromethyl group with -CF₂H or -OCF₃ to balance lipophilicity and metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
